Cas no 54356-09-1 (Rifamycin, 4-deoxy-4-[(2R)-2-[(1S)-1-hydroxyethyl]-1-pyrrolidinyl]-)
![Rifamycin, 4-deoxy-4-[(2R)-2-[(1S)-1-hydroxyethyl]-1-pyrrolidinyl]- structure](https://it.kuujia.com/scimg/cas/54356-09-1x500.png)
54356-09-1 structure
Nome del prodotto:Rifamycin, 4-deoxy-4-[(2R)-2-[(1S)-1-hydroxyethyl]-1-pyrrolidinyl]-
Numero CAS:54356-09-1
MF:C43H58N2O12
MW:794.926833629608
CID:1588718
Rifamycin, 4-deoxy-4-[(2R)-2-[(1S)-1-hydroxyethyl]-1-pyrrolidinyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2S,14E,16S,17S,18R,19R,20R,21S,22R,23S,24E)-5,6,17,19-tetrahydroxy-9-[2-(1-hydroxyethyl)pyrrolidin-1-yl]-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate
- LogP
- (2S,14E,16S,17S,18R,19R,20R,21S,22R,23S,24E)-5,6,17,19-tetrahydroxy-9-[2-(1-hydroxyethyl)pyrrolidin-1-yl]-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]t
- Rifamycin, 4-deoxy-4-[(2R)-2-[(1S)-1-hydroxyethyl]-1-pyrrolidinyl]-
- Halomicin B
-
- Inchi: 1S/C43H58N2O12/c1-20-13-11-14-21(2)42(53)44-28-19-30(45-17-12-15-29(45)26(7)46)32-33(38(28)51)37(50)25(6)40-34(32)41(52)43(9,57-40)55-18-16-31(54-10)22(3)39(56-27(8)47)24(5)36(49)23(4)35(20)48/h11,13-14,16,18-20,22-24,26,29,31,35-36,39,46,48-51H,12,15,17H2,1-10H3,(H,44,53)
- Chiave InChI: DBVJZITWQIGQRT-UHFFFAOYSA-N
- Sorrisi: COC1C(C)C(OC(=O)C)C(C)C(O)C(C)C(O)C(C)C=CC=C(C)C(=O)NC2C(=C3C(=C(N4C(C(O)C)CCC4)C=2)C2C(C(OC=2C(C)=C3O)(C)OC=C1)=O)O
Proprietà calcolate
- Massa esatta: 794.398975
- Massa monoisotopica: 794.398975
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 13
- Conta atomi pesanti: 57
- Conta legami ruotabili: 5
- Complessità: 1540
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 9
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 3
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 205
Proprietà sperimentali
- Densità: 1.32
- Punto di ebollizione: 925.5°C at 760 mmHg
- Punto di infiammabilità: 513.5°C
- Indice di rifrazione: 1.629
- pka: 5.61±0.70(Predicted)
Rifamycin, 4-deoxy-4-[(2R)-2-[(1S)-1-hydroxyethyl]-1-pyrrolidinyl]- Letteratura correlata
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
54356-09-1 (Rifamycin, 4-deoxy-4-[(2R)-2-[(1S)-1-hydroxyethyl]-1-pyrrolidinyl]-) Prodotti correlati
- 1354017-22-3(tert-butyl (2S)-2-{[(propan-2-yl)amino]methyl}pyrrolidine-1-carboxylate)
- 724740-53-8(4-[1-(4-Bromophenyl)-2-nitroethyl]-1,2-dihydro-5-(2-hydroxyphenyl)-3H-pyrazol-3-one)
- 1207042-80-5(ethyl N-3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-ylcarbamate)
- 2680885-67-8(Benzyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate)
- 1346617-51-3((S)-Benzphetamine-d3 Hydrochloride)
- 439096-92-1(1-(4-Chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile)
- 1442686-86-3(2-acetyl-5-bromo-2,3-dihydro-1H-inden-1-one)
- 1520300-83-7(1-(5-methyl-1,2-oxazol-4-yl)cyclohexane-1-carboxylic acid)
- 306935-71-7((2E)-4-(3-methoxyphenyl)amino-4-oxobut-2-enoic Acid)
- 2138549-94-5(4-Methyl-3-(2-methylthiophen-3-yl)cyclohexan-1-one)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
